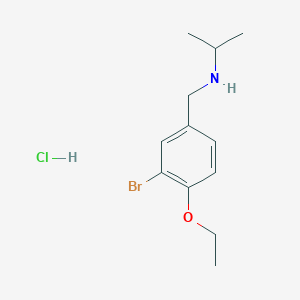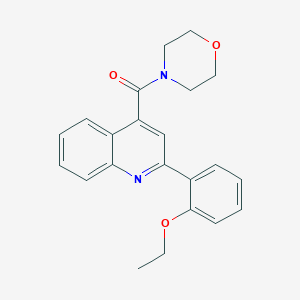![molecular formula C14H21N3O B4746967 N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4746967.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide
Overview
Description
N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide, also known as MPB or N-(4-methylpiperazin-2-yl)-N’-phenylbenzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPB is a derivative of benzamide and piperazine, and its unique chemical structure makes it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide inhibits PARP by binding to its active site, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage, which can be exploited in cancer therapy. N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
In addition to its PARP inhibitory and anti-inflammatory properties, N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been shown to have other biochemical and physiological effects. N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been found to modulate the activity of several ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has several advantages for use in lab experiments. It is readily available and has been extensively characterized, making it a reliable tool for studying various biological processes. N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide is also selective for PARP and has been shown to have minimal off-target effects. However, one limitation of N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide. Another area of interest is the investigation of the potential anti-inflammatory and antioxidant properties of N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide in the treatment of various diseases. Additionally, the modulation of ion channels by N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide may have therapeutic implications for the treatment of pain and other sensory disorders. Overall, N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has shown great promise as a valuable tool for studying various biological processes and has the potential to lead to the development of new therapies for a range of diseases.
Scientific Research Applications
N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide is as a selective and potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage, and inhibition of this enzyme has been shown to sensitize cancer cells to chemotherapy and radiation therapy. N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-9-11-17(12-10-16)8-7-15-14(18)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQTNIJJPVGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4746889.png)
![1-benzyl-2-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4746892.png)
![ethyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4746893.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4746901.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4746909.png)

![5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4746923.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4746926.png)

![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4746940.png)
![2-({3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4746945.png)
![5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4746959.png)